2-chloro-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
2-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide is a white crystalline solid that is stable under standard temperature and pressure conditions. This compound is primarily used as an intermediate in organic synthesis and as a precursor for synthesizing biologically active compounds. It contains a sulfonamide group, which is known for its applications in synthesizing compounds with antibacterial and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-chloro-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of chloromethyl with p-toluenesulfonamide under appropriate reaction conditions. The specific synthetic route can be adjusted based on experimental requirements . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
2-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, leading to the formation of substituted sulfonamides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, potentially altering the compound’s biological activity.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Scientific Research Applications
2-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a precursor for synthesizing biologically active compounds with potential antibacterial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert antibacterial and anti-inflammatory effects .
Comparison with Similar Compounds
2-Chloro-N-(4-methylphenyl)benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
- N-(2-chloromethyl)phenyl-4-methylbenzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide These compounds share similar structural features but may differ in their specific biological activities and applications. The presence of different substituents on the benzene ring can significantly influence their chemical reactivity and biological properties .
By understanding the unique properties and applications of 2-chloro-N-(4-methylphenyl)benzene-1-sulfonamide, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C13H12ClNO2S |
---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
2-chloro-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-6-8-11(9-7-10)15-18(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
InChI Key |
DMYYVVOICDODCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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